methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate
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Description
Methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Biological Activity
Methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate is a chiral compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicine, particularly focusing on its anti-inflammatory and anticancer effects.
- Molecular Formula : C10H14N2O3
- Molecular Weight : 210.23 g/mol
- CAS Number : 2059909-54-3
- Purity : Minimum 95%
The biological activity of this compound is primarily attributed to its structural features, including the pyrazole and oxane rings. The carboxylate group allows for hydrogen bonding with biological targets, enhancing binding affinity and modulating enzyme activity. Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.
Anti-inflammatory Effects
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. A study highlighted that various pyrazole derivatives demonstrated superior COX-2 inhibition compared to traditional anti-inflammatory drugs like celecoxib .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values indicating potent inhibition of cell growth in lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and others .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxane Ring : Cyclization of a suitable diol precursor under acidic conditions.
- Introduction of the Pyrazole Ring : This can be achieved through a condensation reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds.
- Carboxylation : The introduction of the carboxylic acid group may involve oxidation or carboxylation reactions on an intermediate compound.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(13)8-3-2-4-15-9(8)7-5-11-12-6-7/h5-6,8-9H,2-4H2,1H3,(H,11,12)/t8-,9+/m1/s1 |
InChI Key |
KMBNOENZEHZKKU-BDAKNGLRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCO[C@H]1C2=CNN=C2 |
Canonical SMILES |
COC(=O)C1CCCOC1C2=CNN=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.